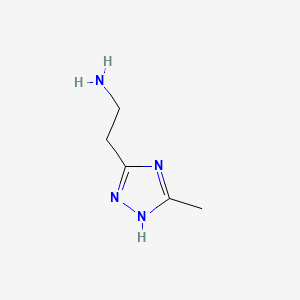
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
Descripción general
Descripción
“2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine” is a chemical compound with the molecular formula C5H11ClN4. Its molecular weight is 162.62 . It’s also known as “2-(5-METHYL-4H-[1,2,4]TRIAZOL-3-YL)-ETHYLAMINE DIHYDROCHLORIDE” and has the CAS Number 462651-77-0 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine”, has been reported in various studies . These studies have confirmed the structures of these derivatives using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine” such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available literature. The compound should be stored in a sealed container at room temperature .
Aplicaciones Científicas De Investigación
- Field : Medicinal Chemistry
- Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .
- Methods : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis. The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
- Field : Pharmaceutical Sciences
- Application : Triazole analogues have been studied for their significant biological and pharmacological properties .
- Methods : The review focuses on recent synthetic procedure of triazole moiety, which comprises of various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .
- Results : Triazole is the most widely used compound in different potential activities .
- Field : Medicinal Chemistry
- Application : 1,2,4-triazole derivatives have been studied for their antifungal activity .
- Methods : The proposed method could be a useful aid to the costly and time-consuming experiments for determining the antifungal activity .
- Results : The study did not provide specific results or outcomes .
- Field : Chemistry
- Application : Co(ii) coordination polymers based on 1,2,4-triazole derivatives have been studied for their photocatalytic capability .
- Methods : The study focused on the synthesis and evaluation of Co(ii) coordination polymers .
- Results : The complexes exhibit excellent photocatalytic capability in degradation of MB/MV .
Anticancer Agents
Pharmacological Agents
Antifungal Activity
Photocatalytic Capability
- Field : Medicinal Chemistry
- Application : The nucleoside ribavirin bearing a 1,2,4-triazole structure has been used as a drug for the treatment of hepatitis C virus infections .
- Methods : The study focused on the synthesis and evaluation of ribavirin .
- Results : Ribavirin has been successfully used in the treatment of hepatitis C virus infections .
- Field : Pharmaceutical Sciences
- Application : 1,2,4-triazoles fused to another heterocyclic ring have been studied for their antidepressant properties .
- Methods : The study focused on the synthesis and evaluation of 1,2,4-triazoles fused to another heterocyclic ring .
- Results : The study did not provide specific results or outcomes .
Antiviral Agents
Antidepressant Agents
- Field : Medicinal Chemistry
- Application : Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .
- Methods : The study focused on the synthesis and pharmacological activities recorded in the current literature for triazole derivatives .
- Results : Triazole is present as a central structural component in a number of drug classes such as antibacterial .
- Field : Pharmaceutical Sciences
- Application : The derivative 5- (pyridin-4yl)-1,2,4-triazole-3-thiones exhibited anticonvulsant activity .
- Methods : The study focused on the synthesis and evaluation of 5- (pyridin-4yl)-1,2,4-triazole-3-thiones .
- Results : The study did not provide specific results or outcomes .
Antibacterial Agents
Antiepileptic Agents
Direcciones Futuras
The future directions for “2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine” could involve further exploration of its potential biological activities, given that some 1,2,4-triazole derivatives have shown promising anticancer properties . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Propiedades
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4-7-5(2-3-6)9-8-4/h2-3,6H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSOHMVWLBLDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209892 | |
| Record name | Iem 813 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine | |
CAS RN |
61012-32-6 | |
| Record name | 3-Methyl-1H-1,2,4-triazole-5-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61012-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Beta-aminoethyl)-5-methyl-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iem 813 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



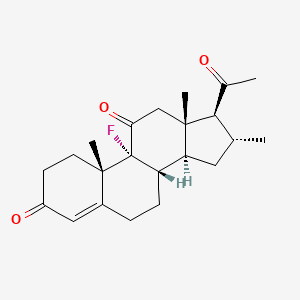
![(2S,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1203485.png)
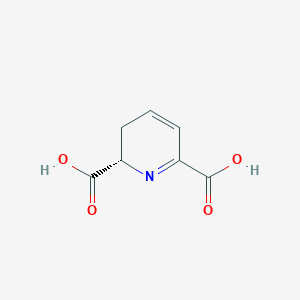
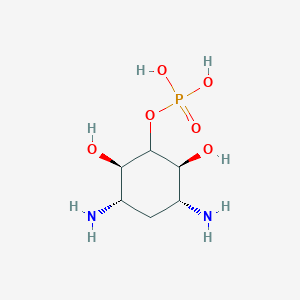
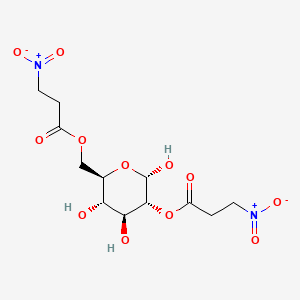
![(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]](/img/structure/B1203494.png)

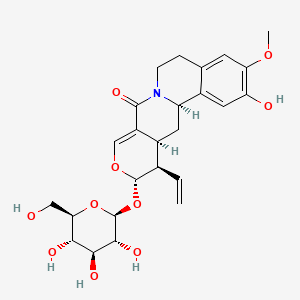
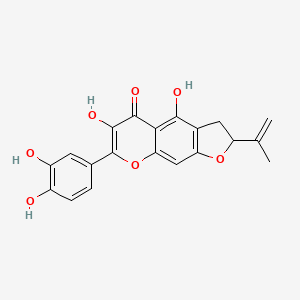


![(1R)-6-fluoranyl-1-methyl-7-[4-[(5-methyl-2-oxidanylidene-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxidanylidene-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid](/img/structure/B1203504.png)
![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1203506.png)
![Benzimidazo[2,1-a]isoquinoline](/img/structure/B1203507.png)